

Application Note and Protocol: Spectrophotometric Determination of Cefprozil in Pharmaceutical Formulations

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Compound of Interest

Compound Name: Cefprozil

Cat. No.: B1142126

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefprozil is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1] Accurate and reliable analytical methods are crucial for the quality control of **Cefprozil** in pharmaceutical formulations. This document provides detailed protocols for the quantitative determination of **Cefprozil** using UV-Visible spectrophotometry, a widely accessible and cost-effective analytical technique. The methods described herein are suitable for the analysis of **Cefprozil** in bulk drug and tablet dosage forms.[2][3]

Several spectrophotometric methods have been developed for the estimation of **Cefprozil**.[4][5][6] These include direct UV spectrophotometry, where the inherent absorbance of the drug is measured, and colorimetric methods that involve the formation of a colored complex with a chromogenic reagent.[2][3] This application note details multiple validated methods, providing flexibility in reagent and instrument availability.

Principle of Methods

The spectrophotometric determination of **Cefprozil** can be achieved through various approaches:

- **Direct UV Spectrophotometry:** This method relies on the intrinsic ultraviolet absorbance of **Cefprozil** in a suitable solvent. The absorbance is measured at the wavelength of maximum absorption (λ_{max}), which is typically around 280 nm.^{[2][3][4][5][7]} The concentration of **Cefprozil** is directly proportional to the absorbance according to the Beer-Lambert law.
- **Colorimetric Method using Sodium Hydroxide:** This method involves the hydrolysis of **Cefprozil** with sodium hydroxide (NaOH) followed by heating, which results in the formation of a colored product.^{[1][8]} The intensity of the color, measured at its λ_{max} , is proportional to the concentration of **Cefprozil**.
- **Colorimetric Method with Ascorbic Acid:** In this method, **Cefprozil** is first hydrolyzed with sodium hydroxide and then reacted with ascorbic acid to form a colored product with a maximum absorbance at 408 nm.^{[1][8]}
- **Colorimetric Method with Methyl Red:** This technique is based on the formation of an extractable colored complex between **Cefprozil** and the dye methyl red.^{[2][3]} The absorbance of the resulting complex is measured in the visible region.
- **Oxidative Coupling Reactions:** These methods involve the oxidation of **Cefprozil** with an excess of an oxidizing agent like N-bromosuccinimide (NBS) or chloramine-T (CAT). The unreacted oxidant is then determined by reacting it with a colored dye.

Experimental Protocols

Method 1: Direct UV Spectrophotometry

This protocol describes the direct measurement of **Cefprozil** absorbance in the UV region.

1. Instrumentation and Reagents

- UV-Visible Spectrophotometer (double beam)
- Quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks and pipettes

- **Cefprozil** reference standard

- Ethanol and distilled water (50:50 v/v) as solvent[5]

2. Preparation of Standard Stock Solution (100 µg/mL)

- Accurately weigh 10 mg of **Cefprozil** reference standard.
- Transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to the mark with the ethanol-water (50:50) solvent.[5]

3. Preparation of Calibration Curve

- Prepare a series of working standard solutions with concentrations ranging from 10 to 50 µg/mL by diluting the stock solution with the solvent.[5][6]
- Measure the absorbance of each solution at 280 nm against the solvent as a blank.[2][3][4][5]
- Plot a graph of absorbance versus concentration to obtain the calibration curve.

4. Preparation of Sample Solution (Tablets)

- Weigh and finely powder twenty tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of **Cefprozil**.
- Transfer to a 100 mL volumetric flask, add about 70 mL of solvent, and sonicate for 15 minutes.
- Dilute to the mark with the solvent, mix well, and filter.
- Further dilute the filtrate with the solvent to obtain a final concentration within the linearity range (e.g., 20 µg/mL).

5. Analysis of Sample Solution

- Measure the absorbance of the final sample solution at 280 nm.

- Determine the concentration of **Cefprozil** in the sample from the calibration curve.
- Calculate the amount of **Cefprozil** in the tablet formulation.

Method 2: Colorimetric Method using Sodium Hydroxide

This protocol is based on the reaction of **Cefprozil** with sodium hydroxide to form a colored product.[\[1\]](#)[\[8\]](#)

1. Instrumentation and Reagents

- UV-Visible Spectrophotometer
- Water bath
- **Cefprozil** reference standard
- Sodium Hydroxide (1N)
- Distilled water

2. Preparation of Standard Stock Solution (500 µg/mL)

- Prepare a stock solution of **Cefprozil** (0.05% w/v) in distilled water.[\[1\]](#)

3. Preparation of Calibration Curve

- Transfer aliquots of the stock solution into a series of test tubes to get concentrations in the range of 5-25 µg/mL after final dilution.[\[1\]](#)[\[8\]](#)
- Add distilled water to make the volume up to 5 mL in each tube.
- Add 1 mL of 1N NaOH to each tube.
- Heat the tubes in a boiling water bath for 15 minutes.[\[1\]](#)
- Cool the solutions and transfer them quantitatively to 10 mL volumetric flasks.
- Dilute to the mark with distilled water and mix well.

- Measure the absorbance at 486 nm against a blank prepared similarly without the drug.[\[1\]](#)[\[8\]](#)
- Construct a calibration graph by plotting absorbance versus concentration.

4. Preparation of Sample Solution (Tablets)

- Weigh and powder twenty tablets.
- Transfer an amount of powder equivalent to 50 mg of **Cefprozil** into a 100 mL volumetric flask.
- Add about 70 mL of distilled water and shake for 15 minutes.
- Complete the volume to 100 mL with distilled water, mix, and filter.[\[1\]](#)
- Use this solution and proceed as described in step 3 for the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative data from various spectrophotometric methods for **Cefprozil** determination.

Table 1: UV Spectrophotometric Methods

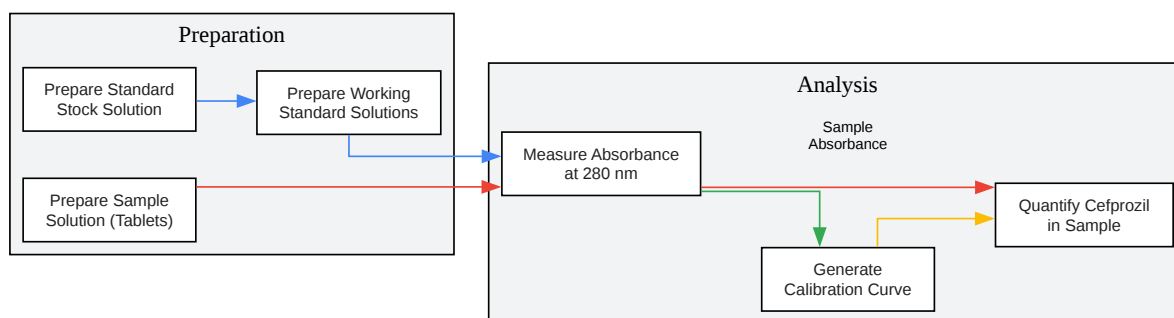
Parameter	Method 1	Method 2	Method 3
λ_{max} (nm)	280 [4] [5] [6]	280 [2] [3]	280 [7]
Linearity Range ($\mu\text{g/mL}$)	10-50 [4] [5] [6]	5-40 [2] [3]	2-10 [7] [9]
Correlation Coefficient (r^2)	>0.999 [4]	0.9993 [2] [3]	0.999 [9]
Accuracy (% Recovery)	99.51-100.01 [5]	99.150 \pm 0.472 [2] [3]	99.117 \pm 1.005 [7] [9]
Solvent	Ethanol:Water (50:50) [5]	Not Specified	Not Specified

Table 2: Colorimetric Methods

Parameter	Method A (Ascorbic Acid)[1] [8]	Method B (NaOH) [1][8]	Method C (Methyl Red)[2][3]
λ_{max} (nm)	408	486	536
Linearity Range ($\mu\text{g/mL}$)	5-25	5-25	50-300
Molar Absorptivity ($\text{L mol}^{-1} \text{cm}^{-1}$)	7.2×10^3	7.4×10^3	Not Reported
Correlation Coefficient (r)	0.999	>0.999	0.9989
Limit of Detection (LOD) ($\mu\text{g/mL}$)	0.96	0.93	Not Reported
Limit of Quantification (LOQ) ($\mu\text{g/mL}$)	3.21	Not Reported	Not Reported
Accuracy (% Recovery)	100.69 ± 0.81	98.75 ± 0.61	99.620 ± 0.213

Visualization of Experimental Workflows

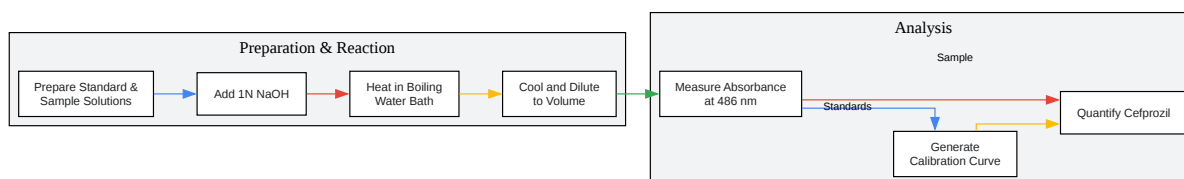
Diagram 1: Workflow for Direct UV Spectrophotometric Analysis of **Cefprozil**



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Caption: Workflow for **Cefprozil** analysis by direct UV spectrophotometry.

Diagram 2: Workflow for Colorimetric Analysis of C_efprozil with NaOH



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Caption: Workflow for **Cefprozil** analysis by NaOH colorimetric method.

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